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Abstract

3,5-Dibromo-4-nitro-1H-pyrazole is a highly functionalized heterocyclic compound poised as
a versatile building block for synthetic chemistry and drug discovery. The convergence of three
key functional groups on the pyrazole core—two reactive bromine atoms and an electron-
withdrawing nitro group—endows this molecule with a unique and powerful reactivity profile.
This guide provides a comprehensive analysis of its chemical properties, a proposed synthetic
pathway, and its significant potential as a precursor for developing diverse molecular libraries.
We will explore its utility in reactions such as N-alkylation, nucleophilic aromatic substitution
(SNAr), nitro group reduction, and cross-coupling, offering field-proven insights for researchers,
scientists, and drug development professionals.

Introduction: The Pyrazole Scaffold in Modern
Chemistry

The pyrazole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of
numerous FDA-approved drugs used to treat a range of diseases from cancer to erectile
dysfunction.[1] Its five-membered aromatic ring containing two adjacent nitrogen atoms
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provides a unique geometric and electronic framework for interacting with biological targets.[2]
The strategic functionalization of this core is paramount in drug discovery. 3,5-Dibromo-4-
nitro-1H-pyrazole (Figure 1) represents an advanced intermediate, where the substituent
pattern is deliberately designed for sequential, regioselective chemical transformations. The
two bromine atoms at the C3 and C5 positions serve as excellent leaving groups, while the C4-
nitro group acts as a powerful activating group and a precursor to a key amine functionality.[3]

[4]

Figure 1. Structure of 3,5-Dibromo-4-nitro-1H-pyrazole.

Physicochemical and Spectroscopic Profile

While comprehensive experimental data is not widely available in peer-reviewed literature, a
profile can be constructed from supplier information and computational models.

Physical and Chemical Properties

The properties of this compound are summarized in the table below. These values are critical
for planning reactions, particularly for calculating molar equivalents and understanding potential
solubility and distribution characteristics in biphasic systems.

Property Value Source

CAS Number 104599-36-2 [5][6]

Molecular Formula C3HBrzNsO:z [5]1[6]

Molecular Weight 270.87 g/mol [61[7]
3,5-dibromo-4-nitro-1H-

IUPAC Name [6]
pyrazole

>97% (Typical Commercial

Purity Grade) [7]
Storage 4°C, protected from light [7]
Computed LogP 1.84-2.1 [61[7]
Computed TPSA 71.82 A2 [7]
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Spectroscopic Analysis (Predicted)

Experimental spectra for 3,5-Dibromo-4-nitro-1H-pyrazole are not readily found in public
databases. However, its key spectral features can be predicted based on its symmetrical
structure and the electronic nature of its substituents. A trustworthy validation of any synthesis
of this compound would rely on acquiring and interpreting this data.

e IH NMR: The spectrum is expected to be simple. Due to the molecule's C2v symmetry
(disregarding the N-H proton), the chemical environment of the C3 and C5 positions are
identical. The primary signal would be a single, broad peak in the downfield region (typically
>13 ppm) corresponding to the acidic N-H proton. The position and broadness of this signal
are highly dependent on the solvent and concentration.

e 13C NMR: Three distinct signals are anticipated:
o Asignal for the two equivalent carbons, C3 and C5, bearing bromine atoms.
o Asignal for the C4 carbon, which is significantly influenced by the attached nitro group.
o Due to the symmetry, a single signal is expected for the C3 and C5 carbons.

o FT-IR: Key vibrational bands would include a broad N-H stretch (approx. 3100-3300 cm™1),
strong asymmetric and symmetric N-O stretches for the nitro group (approx. 1520-1560 cm~1
and 1340-1380 cm™?, respectively), and C-Br stretches in the fingerprint region.

e Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a
molecule containing two bromine atoms (*°Br and 8!Br), with prominent peaks for the
molecular ion [M]* and [M+H]*.

Synthesis and Purification: A Proposed Pathway

A definitive, published protocol for the synthesis of 3,5-Dibromo-4-nitro-1H-pyrazole is
elusive. However, based on established methodologies for related pyrazoles, a robust two-step
synthesis is proposed, starting from the commercially available 3,4,5-tribromo-1H-pyrazole.[8]
[9] This approach is designed to be a self-validating system; successful isolation and
characterization of the intermediate (3,5-dibromo-1H-pyrazole) is a critical checkpoint before
proceeding to the final nitration.
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‘ 3,4,5-Tribromo-1H-pyrazole \

:

Step 1: Selective Debromination
Reagents: n-BuLi in THF
Temp: -78 °C to RT

Intermediate:

3,5-Dibromo-1H-pyrazole

Step 2: Electrophilic Nitration
Reagents: HNOs / (CF3CO)20
Temp: 0 °C to RT

Final Product:

3,5-Dibromo-4-nitro-1H-pyrazole

Click to download full resolution via product page

Figure 2. Proposed two-step synthesis workflow.

Protocol 3.1: Synthesis of 3,5-Dibromo-1H-pyrazole
(Intermediate)

Causality: This protocol utilizes the higher kinetic acidity of the C4-proton in pyrazoles, which,
in the case of 3,4,5-tribromo-1H-pyrazole, corresponds to the bromine at this position being
susceptible to metal-halogen exchange. Using n-butyllithium at low temperatures allows for the

selective removal of the C4-bromine.[8]

Methodology:
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 Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic
stirrer, thermometer, and nitrogen inlet, add 3,4,5-tribromo-1H-pyrazole (1.0 eq) and
anhydrous tetrahydrofuran (THF, ~12 mL per gram of starting material).

e Cooling: Cool the resulting solution to -78 °C using a dry ice/acetone bath.

e Lithiation: Slowly add n-butyllithium (2.5 M in hexanes, 2.0 eq) dropwise via syringe,
ensuring the internal temperature does not exceed -70 °C.

e Stirring: Stir the reaction mixture at -78 °C for 30-45 minutes.

e Quenching: Quench the reaction by the slow, dropwise addition of a methanol/THF solution
(2:3 vlv) at-78 °C.

o Warm-up & Work-up: Allow the reaction to gradually warm to room temperature and stir for
an additional 1.5-2 hours. Remove the solvent under reduced pressure. The resulting
residue can be purified by column chromatography (silica gel, ethyl acetate/hexane gradient)
to yield 3,5-dibromo-1H-pyrazole.[8]

Protocol 3.2: Synthesis of 3,5-Dibromo-4-nitro-1H-
pyrazole (Final Product)

Causality: The C4 position of the pyrazole ring is electron-rich and highly susceptible to
electrophilic substitution.[10] A potent nitrating system, such as one generated from nitric acid
and trifluoroacetic anhydride (TFAA), is required to efficiently nitrate the already deactivated
dibrominated ring.[9]

Methodology:

 Nitrating Mixture Preparation: In a separate flask under a nitrogen atmosphere, cautiously
add trifluoroacetic anhydride (TFAA, 3.0 eq) to fuming nitric acid (3.0 eq) at 0 °C. Stir for 10
minutes to pre-form the nitrating agent.

e Reaction Setup: In the main reaction flask, dissolve the 3,5-dibromo-1H-pyrazole (1.0 eq)
from Step 1 in a suitable solvent like dichloromethane or acetonitrile and cool to O °C.
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« Nitration: Add the pre-formed nitrating mixture dropwise to the pyrazole solution, maintaining
the temperature at 0 °C.

» Reaction Monitoring: Allow the reaction to stir at 0 °C to room temperature for 1-3 hours.
Monitor the consumption of the starting material by TLC.

o Work-up: Upon completion, carefully pour the reaction mixture over crushed ice. The product
may precipitate. Filter the solid or, if no solid forms, extract the aqueous layer with ethyl
acetate or dichloromethane.

 Purification: Wash the combined organic layers with saturated sodium bicarbonate solution
and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The
crude product can be purified by recrystallization or column chromatography to yield 3,5-
dibromo-4-nitro-1H-pyrazole.

Chemical Reactivity and Synthetic Utility

The synthetic power of 3,5-dibromo-4-nitro-1H-pyrazole lies in the orthogonal reactivity of its
functional groups. The acidic N-H allows for N-functionalization, the nitro-activated C-Br bonds
are primed for nucleophilic substitution, and the nitro group itself can be reduced to an amine
for further elaboration.

Key Reactivity Pathways

3,5-Dibromo-4-nitro-1H-pyrazole

Reducing Agent
(e.g., SnClz, Fe)
(Nitro Reduction)

4-Amino-3,5-dibromo
-1H-pyrazole

Base, R-X
(N-Alkylation) [SNAr at C5)

5-Substituted-3-bromo
-4-nitro-pyrazole

N-Alkylated/Arylated
Product

Click to download full resolution via product page
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Figure 3. Core reactivity map for 3,5-dibromo-4-nitro-1H-pyrazole.

Protocol 4.1: Nucleophilic Aromatic Substitution (SNAr)

Causality: The strong electron-withdrawing effect of the C4-nitro group significantly acidifies the
N-H proton and, more importantly, polarizes the C-Br bonds, making the C3 and C5 positions
highly electrophilic. This activation enables facile SNAr reactions with a wide range of
nucleophiles, often proceeding under mild conditions. Studies on analogous structures confirm
that amines readily displace one of the bromine atoms.[3]

Methodology (General for Amination):

e Setup: In a sealed vial or round-bottom flask, dissolve 3,5-dibromo-4-nitro-1H-pyrazole
(1.0 eq) in a polar aprotic solvent such as DMF or DMSO.

o Reagents: Add the desired amine nucleophile (1.1-1.5 eq) and a non-nucleophilic base such
as diisopropylethylamine (DIPEA) or potassium carbonate (2.0 eq).

o Reaction: Heat the mixture to a temperature between 60-100 °C. The optimal temperature
depends on the nucleophilicity of the amine.

e Monitoring & Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the
reaction, dilute with water, and extract the product with ethyl acetate. The organic phase is
then washed, dried, and concentrated.

 Purification: Purify the product via column chromatography.

Protocol 4.2: Reduction of the Nitro Group

Causality: The nitro group can be selectively reduced to a primary amine, a cornerstone
transformation in medicinal chemistry. This amine serves as a handle for amide coupling,
sulfonamide formation, or reductive amination, dramatically expanding the accessible chemical
space. Standard reducing agents like tin(ll) chloride or iron powder are effective.[11]

Methodology (Using SnCl2):

e Setup: To a solution of 3,5-dibromo-4-nitro-1H-pyrazole (1.0 eq) in ethanol or ethyl acetate,
add tin(Il) chloride dihydrate (SnCl2-:2H20, 4.0-5.0 eq).
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» Reaction: Heat the mixture to reflux (approx. 70-80 °C) for 2-4 hours, monitoring by TLC.

e Work-up: Cool the reaction to room temperature and carefully basify with a saturated
aqueous solution of sodium bicarbonate until the pH is ~8-9.

« Filtration & Extraction: The resulting tin salts will precipitate. Filter the mixture through a pad
of Celite®, washing the pad thoroughly with the reaction solvent. The filtrate is then
extracted, dried, and concentrated.

 Purification: The crude 4-amino-3,5-dibromo-1H-pyrazole can be purified by column
chromatography.

Further Synthetic Potential

o N-Alkylation/Arylation: The N-H proton is acidic and can be deprotonated with a suitable
base (e.g., NaH, K2COs) and subsequently reacted with various electrophiles (alkyl halides,
aryl halides) to install substituents at the N1 position.

o Palladium Cross-Coupling: The C-Br bonds are suitable handles for palladium-catalyzed
cross-coupling reactions like Suzuki, Stille, or Sonogashira, allowing for the introduction of
aryl, vinyl, or alkynyl groups.[4] This is typically performed after N-protection or N-alkylation
to prevent catalyst interference.

Safety and Handling

Trustworthiness: Proper handling is a self-validating system for safety and experimental
reproducibility. All protocols must be performed in a well-ventilated fume hood with appropriate
personal protective equipment (PPE).

e Hazard Identification: This compound is classified as hazardous.[6][12]

H302: Harmful if swallowed.

[¢]

H312: Harmful in contact with skin.

[e]

H315: Causes skin irritation.

[e]

(¢]

H318: Causes serious eye damage.
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o H332: Harmful if inhaled.

e Recommended PPE:
o Eye Protection: Safety goggles or a face shield are mandatory.
o Hand Protection: Chemical-resistant gloves (e.g., nitrile).
o Skin Protection: Lab coat.

e Handling: Avoid creating dust. Weigh and handle in a fume hood. Ensure all glassware is
properly cleaned and dried before use.

» Disposal: Dispose of chemical waste according to local institutional and governmental
regulations.

Applications in Drug Discovery

3,5-Dibromo-4-nitro-1H-pyrazole is not an end-product but a strategic starting material. The
reactivity profile described above allows for the systematic and combinatorial synthesis of novel
pyrazole libraries. By varying the nucleophile in the SNAr step, the electrophile in the N-
alkylation step, and the coupling partner in a subsequent cross-coupling reaction, an immense
and diverse chemical space can be explored. This approach is highly relevant for screening
campaigns against kinases, proteases, and other enzyme targets where the pyrazole scaffold
is known to be effective. The ability to convert the nitro group into an amine provides a critical
vector for tuning solubility and introducing hydrogen-bonding interactions essential for ligand-
receptor binding.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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